4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene
Overview
Description
4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene is a halogenated aromatic compound with the molecular formula C8H6Br2F2. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,2-difluorobenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromine atoms can be reduced to hydrogen, yielding difluoroethylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted difluoroethylbenzene derivatives.
Oxidation: Formation of difluoroethylbenzene with hydroxyl or carbonyl groups.
Reduction: Formation of difluoroethylbenzene.
Scientific Research Applications
4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: In the preparation of fluorinated polymers and materials with unique properties.
Chemical Biology: As a probe to study biological processes involving halogenated compounds.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene depends on its specific application. In organic synthesis, it acts as a halogenated intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromo-1,1-difluoroethyl)fluorobenzene
- 4-(2-Bromo-1,1-difluoroethyl)chlorobenzene
- 4-(2-Bromo-1,1-difluoroethyl)iodobenzene
Uniqueness
4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties
Properties
IUPAC Name |
4-(2-bromo-1,1-difluoroethyl)-1,2-difluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-8(12,13)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWWYBOSHLMDLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CBr)(F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856564 | |
Record name | 4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254038-53-3 | |
Record name | 4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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